molecular formula C15H13ClO B567256 4'-Acetyl-3-chloro-4-methylbiphenyl CAS No. 1345471-15-9

4'-Acetyl-3-chloro-4-methylbiphenyl

Cat. No.: B567256
CAS No.: 1345471-15-9
M. Wt: 244.718
InChI Key: KOTIKMNZRJZSLJ-UHFFFAOYSA-N
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Description

4’-Acetyl-3-chloro-4-methylbiphenyl is an organic compound with the molecular formula C15H13ClO It is characterized by the presence of an acetyl group, a chlorine atom, and a methyl group attached to a biphenyl structure

Scientific Research Applications

4’-Acetyl-3-chloro-4-methylbiphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

For safety information and potential hazards associated with 4’-Acetyl-3-chloro-4-methylbiphenyl, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

The synthesis of 4’-Acetyl-3-chloro-4-methylbiphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives, such as 4-chlorobiphenyl and 4-methylbiphenyl.

    Chlorination: The chlorination step involves the use of chlorine gas (Cl2) or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position on the biphenyl ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4’-Acetyl-3-chloro-4-methylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Mechanism of Action

The mechanism of action of 4’-Acetyl-3-chloro-4-methylbiphenyl involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The chlorine atom may influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

4’-Acetyl-3-chloro-4-methylbiphenyl can be compared with other biphenyl derivatives, such as:

    4-Acetylbiphenyl: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.

    3-Chloro-4-methylbiphenyl:

    4-Methylbiphenyl: Lacks both the acetyl and chlorine groups, leading to distinct chemical behavior.

The presence of the acetyl, chlorine, and methyl groups in 4’-Acetyl-3-chloro-4-methylbiphenyl makes it unique, offering a combination of properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

1-[4-(3-chloro-4-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTIKMNZRJZSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718366
Record name 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-15-9
Record name Ethanone, 1-(3′-chloro-4′-methyl[1,1′-biphenyl]-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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